

(4-Ethynylphenyl)methanamine: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: (4-Ethynylphenyl)methanamine

Cat. No.: B170253

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(4-Ethynylphenyl)methanamine is a bifunctional organic compound that has emerged as a valuable scaffold in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a reactive terminal alkyne and a primary amine on a phenyl ring, allows for a diverse range of chemical modifications, making it an attractive starting point for the synthesis of complex molecules with tailored properties. This technical guide provides a comprehensive overview of the applications of **(4-Ethynylphenyl)methanamine**, focusing on its role in drug discovery and bioorthogonal chemistry.

Core Applications

The utility of **(4-Ethynylphenyl)methanamine** stems from the orthogonal reactivity of its two functional groups. The primary amine serves as a handle for traditional derivatization reactions such as amidation and alkylation, while the terminal alkyne is a key participant in modern coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2][3]} This dual functionality enables the construction of a wide array of molecular architectures.

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, **(4-Ethynylphenyl)methanamine** serves as a versatile building block for the synthesis of novel therapeutic agents.^{[4][5]} The phenylmethanamine core is a common motif in many biologically active compounds. The ethynyl group can be strategically employed to introduce rigid structural elements, modulate solubility, or act as a reactive handle for attaching various pharmacophores.

Derivatives of **(4-Ethynylphenyl)methanamine** have been investigated as potential enzyme inhibitors.[6][7][8] The general approach involves modifying the amine group to introduce moieties that can interact with the active site of a target enzyme, while the ethynyl group can be used for either further functionalization or to probe interactions with the protein.

For instance, the synthesis of novel inhibitors for kinases, proteases, or other enzymes often involves the acylation or sulfonylation of a primary amine to generate a library of candidate compounds. The following table illustrates hypothetical inhibitory activities of derivatives synthesized from **(4-Ethynylphenyl)methanamine** against a generic kinase.

Compound ID	Modification at Amine Group	Target Kinase IC50 (nM)
EPM-001	Acetyl	850
EPM-002	Benzoyl	420
EPM-003	4-Chlorobenzoyl	150
EPM-004	Benzenesulfonyl	280
EPM-005	N-benzyl	>1000

This table presents illustrative data for potential derivatives of **(4-Ethynylphenyl)methanamine**.

Bioorthogonal Chemistry

The terminal alkyne of **(4-Ethynylphenyl)methanamine** makes it an ideal reagent for bioorthogonal chemistry.[1][9][10] Specifically, it can be used in CuAAC reactions to conjugate with azide-containing molecules, such as proteins, nucleic acids, or surfaces, in a highly specific and efficient manner, even in complex biological media.[2] This "click" reaction forms a stable triazole linkage.

This application is particularly valuable for:

- Bioconjugation: Attaching labels (e.g., fluorescent dyes, biotin) to biomolecules for imaging and detection.

- Drug Delivery: Linking drugs to targeting moieties or nanoparticles.
- Materials Science: Functionalizing surfaces and polymers.

Experimental Protocols

Detailed methodologies for the key transformations involving **(4-Ethynylphenyl)methanamine** are provided below.

General N-Acylation of (4-Ethynylphenyl)methanamine

This protocol describes a standard procedure for the synthesis of amide derivatives.

Materials:

- **(4-Ethynylphenyl)methanamine**
- Acyl chloride or acid anhydride (1.1 equivalents)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve **(4-Ethynylphenyl)methanamine** (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the amine base (TEA or DIPEA, 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

- Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical "click" reaction using **(4-Ethynylphenyl)methanamine**.^[9]

Materials:

- **(4-Ethynylphenyl)methanamine** derivative (1.0 equivalent)
- Azide-containing molecule (1.05 equivalents)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.05 equivalents)
- Sodium ascorbate (0.1 equivalents)
- Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

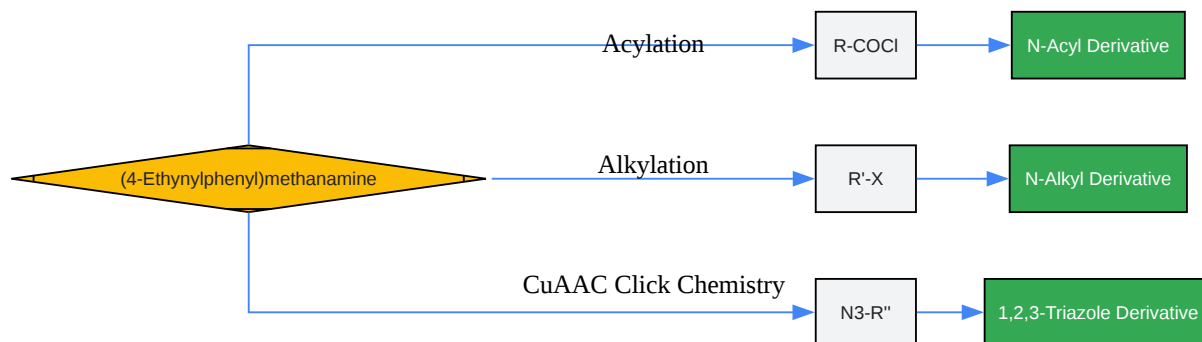
Procedure:

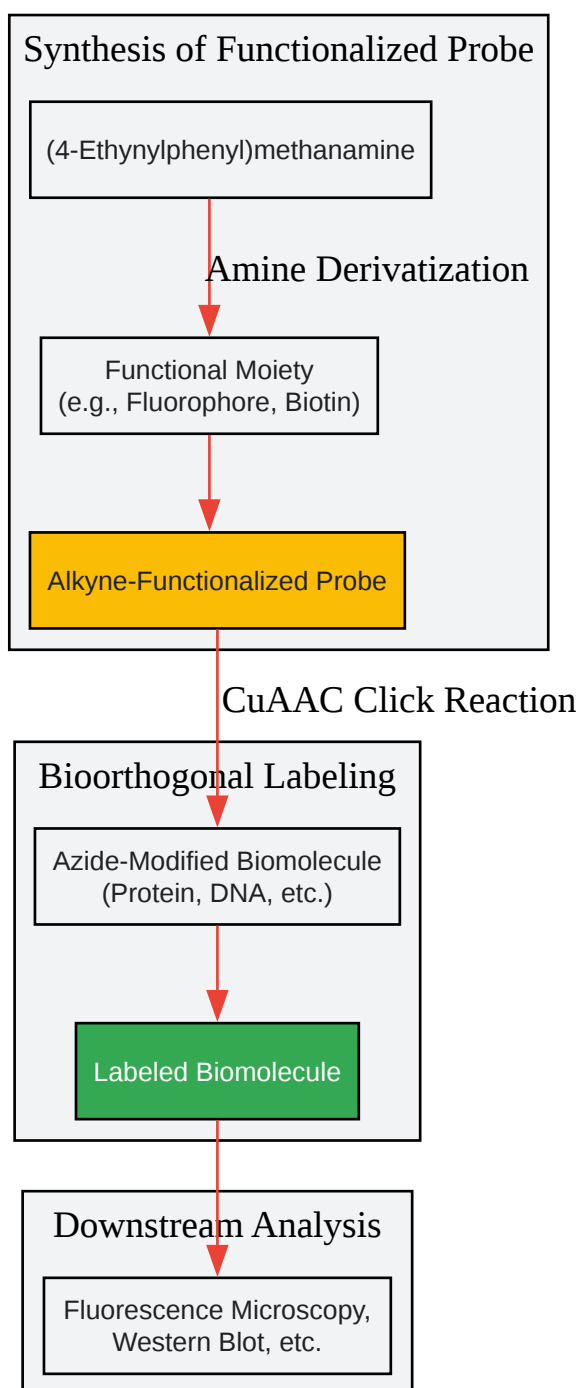
- In a reaction vessel, dissolve the **(4-Ethynylphenyl)methanamine** derivative and the azide-containing molecule in the chosen solvent system.

- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
- Upon completion, the product can often be isolated by precipitation upon addition of water or an anti-solvent.
- If necessary, the product can be purified by filtration, washing, or column chromatography.

Visualizing Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and applications of **(4-Ethynylphenyl)methanamine**.





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